molecular formula C19H21F3N4O3 B11442846 Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B11442846
M. Wt: 410.4 g/mol
InChI Key: KHRMKOISRSVFDQ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a piperazine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a suitable diamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves:

Comparison with Similar Compounds

Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can be compared with other pyrimidine derivatives:

Similar Compounds

  • Triazole-pyrimidine hybrids
  • Indole derivatives

Properties

Molecular Formula

C19H21F3N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H21F3N4O3/c1-3-29-18(27)26-10-8-25(9-11-26)17-23-14(12-16(24-17)19(20,21)22)13-6-4-5-7-15(13)28-2/h4-7,12H,3,8-11H2,1-2H3

InChI Key

KHRMKOISRSVFDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC

Origin of Product

United States

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